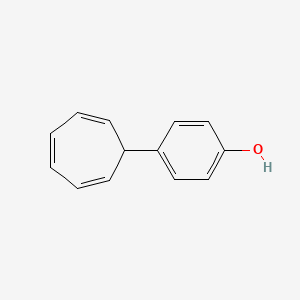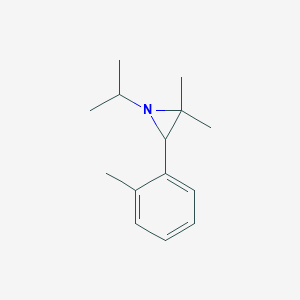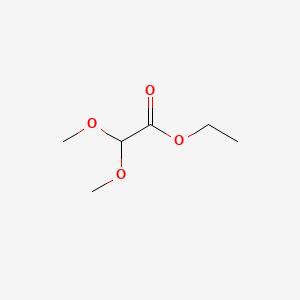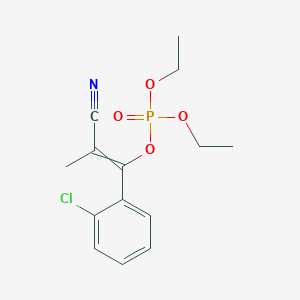
1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate is an organophosphorus compound characterized by the presence of a chlorophenyl group, a cyanopropenyl group, and a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate typically involves the reaction of 2-chlorobenzaldehyde with diethyl phosphite and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the cyanopropenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl dimethyl phosphate
- 1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphonate
- 1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphorothioate
Uniqueness
1-(2-Chlorophenyl)-2-cyanoprop-1-en-1-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91918-22-8 |
|---|---|
Molecular Formula |
C14H17ClNO4P |
Molecular Weight |
329.71 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-2-cyanoprop-1-enyl] diethyl phosphate |
InChI |
InChI=1S/C14H17ClNO4P/c1-4-18-21(17,19-5-2)20-14(11(3)10-16)12-8-6-7-9-13(12)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
YONYLHUNEMHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(C)C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
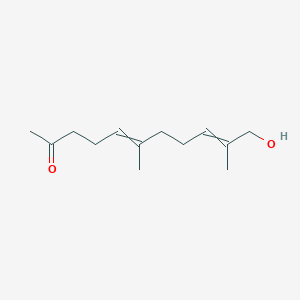
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
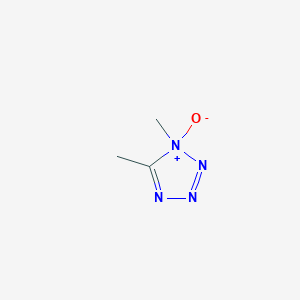


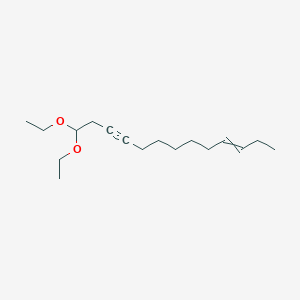
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
